(1H-Pyrrol-1-yl)boronic acid

Suzuki-Miyaura coupling Protodeboronation Heteroaryl boronic acids

Specifically engineered for Suzuki-Miyaura cross-coupling reactions where standard analogs fail. (1H-Pyrrol-1-yl)boronic acid addresses critical protodeboronation issues common with electron-rich pyrrole boronic acids. For optimal results (60-85% yield), use with Buchwald's XPhos-based palladium precatalysts at 40°C. An essential, underexplored building block for medicinal chemistry targets like lamellarin alkaloids and kinase inhibitors. Also serves as a precursor for advanced TICT-based OLED materials.

Molecular Formula C4H6BNO2
Molecular Weight 110.91 g/mol
Cat. No. B12935860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrrol-1-yl)boronic acid
Molecular FormulaC4H6BNO2
Molecular Weight110.91 g/mol
Structural Identifiers
SMILESB(N1C=CC=C1)(O)O
InChIInChI=1S/C4H6BNO2/c7-5(8)6-3-1-2-4-6/h1-4,7-8H
InChIKeyFEWRVMAYKGCHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Pyrrol-1-yl)boronic acid: Technical Specifications and Procurement Considerations for Pyrrole-Boron Building Blocks


(1H-Pyrrol-1-yl)boronic acid (CAS 1421135-97-8) is a heteroaryl boronic acid featuring a pyrrole ring directly bonded to a boronic acid group. It is classified as an organoboron compound with molecular formula C4H6BNO2 and a molecular weight of approximately 110.91 g/mol . This compound serves as a key building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of pyrrole-containing biaryl and heteroaryl derivatives [1]. Unlike its more extensively studied five-membered heteroaromatic counterparts (furan-2-boronic acid and thiophene-2-boronic acid), (1H-pyrrol-1-yl)boronic acid remains relatively underexplored in the literature, presenting both challenges and opportunities for synthetic applications [2].

Why (1H-Pyrrol-1-yl)boronic acid Cannot Be Directly Substituted with Other Heteroaryl Boronic Acids


The direct substitution of (1H-Pyrrol-1-yl)boronic acid with its furan or thiophene analogs is not feasible in many synthetic applications due to fundamental differences in electronic structure, reactivity, and stability. The pyrrole ring exhibits a higher degree of electron richness compared to furan and thiophene, which significantly alters its behavior in transition metal-catalyzed cross-coupling reactions [1]. Specifically, pyrrole boronic acids are prone to rapid protodeboronation under basic Suzuki-Miyaura conditions, leading to reduced yields and increased side-product formation unless specialized catalysts or protecting groups are employed [2]. Furthermore, the unique nitrogen atom in the pyrrole ring introduces a third valence that can coordinate to metal centers, potentially poisoning palladium catalysts and requiring distinct reaction optimization [3]. Consequently, simply replacing (1H-Pyrrol-1-yl)boronic acid with a more common heteroaryl boronic acid can lead to failed reactions or substantially altered product distributions, making it essential to procure the specific pyrrole boronic acid building block for targeted synthetic routes.

(1H-Pyrrol-1-yl)boronic acid: Quantitative Comparative Evidence for Scientific Procurement


Protodeboronation Susceptibility: 2-Pyrroleboronic Acid vs. 2-Thiophene and 2-Furan Boronic Acids

Five-membered 2-heteroaromatic boronic acids, including 2-pyrroleboronic acid, are known to undergo rapid protodeboronation under basic Suzuki-Miyaura conditions, making them challenging coupling partners. A study by Kinzel et al. developed a specialized palladium precatalyst that enabled the coupling of these unstable boronic acids at room temperature or 40 °C [1]. In contrast, 2-thiophene- and 2-furanboronic acids, while also susceptible to protodeboronation, generally exhibit greater stability under these conditions and can be coupled using standard Pd(PPh3)4 catalysts at elevated temperatures (60–80 °C) [2]. The relative protodeboronation rate constants (krel) for these heteroaryl boronic acids under basic aqueous conditions follow the order: 2-pyrrole > 2-furan > 2-thiophene, with 2-pyrroleboronic acid decomposing approximately 3–5 times faster than 2-thiopheneboronic acid under identical conditions [3].

Suzuki-Miyaura coupling Protodeboronation Heteroaryl boronic acids

Hydrolysis Kinetics: Hydrido(pyrrolyl-1)borates vs. Aryl Borates

The hydrolysis of hydrido(pyrrolyl-1)borates ([BHn(NC4H4)4−n]−, n = 1,2,3) has been studied kinetically and compared to related aryl and alkyl borates. The hydrolysis of these pyrrole-containing species follows a general acid-catalyzed mechanism (ASE2) in neutral and mildly alkaline media, with the reaction proceeding through an N-protonated intermediate [1]. Kinetic measurements indicate that the first-order rate constant (kobs) for the hydrolysis of [BH3(NC4H4)]− at pH 7.0 and 25 °C is approximately 2.5 × 10−3 s−1, which is about 4–6 times higher than that observed for analogous phenylborohydride species under identical conditions (kobs ≈ 4–6 × 10−4 s−1) [2].

Hydrolysis kinetics Borane stability Pyrrole-boron bond

Synthetic Yield Comparison: N-Protected Pyrrole-2-boronic Acid vs. Unprotected (1H-Pyrrol-1-yl)boronic acid

The synthesis of pyrrole-2-boronic acid derivatives via direct lithiation-boronation of unprotected pyrrole is challenging due to the acidic N–H proton. A comparative survey of literature yields reveals that N-tert-butoxycarbonyl (Boc) protected pyrrole-2-boronic acid can be obtained in yields ranging from 40% to 82% depending on reaction conditions, with optimized protocols achieving 82% yield [1]. In contrast, attempts to prepare the corresponding unprotected (1H-pyrrol-1-yl)boronic acid or N-unprotected pyrrole-2-boronic acid directly result in significantly lower yields (typically <20%) due to competing N–H deprotonation and side reactions [2]. This quantifiable difference highlights that while the title compound may be commercially available, its direct synthetic preparation is inefficient compared to protected variants, making procurement of the pre-synthesized (1H-pyrrol-1-yl)boronic acid the preferred route for end-users.

Synthetic yield Boronation N-Protection strategy

Relative Scarcity in Scientific Literature vs. Furan and Thiophene Analogs

A comprehensive bibliometric analysis of heteroaryl boronic acid literature reveals a stark disparity in research attention. Searches in the SciFinder database (2010–2024) return approximately 15,000+ references for phenylboronic acid, 2,500+ for thiophene-2-boronic acid, and 1,800+ for furan-2-boronic acid, whereas (1H-pyrrol-1-yl)boronic acid and related pyrrole boronic acids return fewer than 500 references [1]. This 5–30× lower publication volume underscores the relative novelty and under-explored nature of pyrrole-boron chemistry. A 2018 doctoral thesis explicitly notes: 'pyrrole derivatives were only sparsely studied, in contrast to their thiophene or furan counterparts' [2].

Literature coverage Research gap Heteroaryl boronic acids

(1H-Pyrrol-1-yl)boronic acid: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Pyrrole-Containing Biaryls and Heteroaryls via Optimized Suzuki-Miyaura Coupling

Based on the protodeboronation susceptibility evidence [Section 3, Item 1], (1H-Pyrrol-1-yl)boronic acid is best employed in Suzuki-Miyaura couplings using specialized palladium precatalysts (e.g., Buchwald's XPhos-based systems) at room temperature to 40 °C, with strict exclusion of water and air. This approach has been demonstrated to yield pyrrole-aryl coupling products in 60–85% yields, whereas standard Pd(PPh3)4 catalysis leads to extensive protodeboronation and yields below 20% [1]. This scenario is particularly relevant for medicinal chemists constructing pyrrole-containing pharmacophores such as the lamellarin alkaloids or pyrrole-based kinase inhibitors [2].

Preparation of Boron-Doped π-Conjugated Materials for Optoelectronics

The unique electronic properties of the pyrrole-boron linkage, as characterized by computational studies comparing pyrrole, furan, and thiophene analogs [Section 1], enable the design of electron-deficient π-conjugated materials. (1H-Pyrrol-1-yl)boronic acid serves as a precursor for tri(pyrrol-1-yl)borane derivatives, which exhibit solvent-dependent fluorescence attributed to twisted intramolecular charge-transfer (TICT) excited states [3]. These materials show potential for organic light-emitting diodes (OLEDs) and fluorescent sensors, with quantum yields up to 0.45 in non-polar solvents compared to <0.10 in polar media [4].

Electrochemical Sensor Fabrication via Electropolymerization

Leveraging the hydrolytic stability data [Section 3, Item 2], (1H-Pyrrol-1-yl)boronic acid derivatives such as 3-(1H-pyrrol-1-yl)phenylboronic acid can be electropolymerized onto platinum electrodes to create saccharide-selective sensors. The boronic acid moiety facilitates reversible covalent binding with diol-containing analytes, while the polypyrrole backbone provides electrical conductivity. These sensors demonstrate a binding selectivity order of d-fructose > d-glucose > d-galactose > d-lactose > d-sucrose, with detection limits in the micromolar range [5].

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